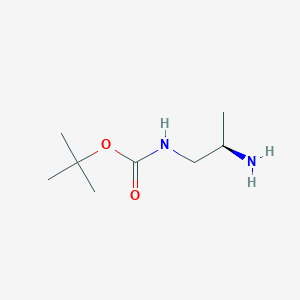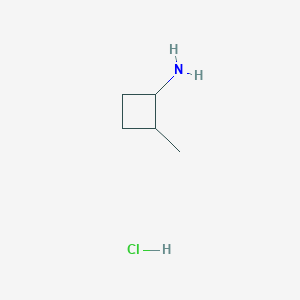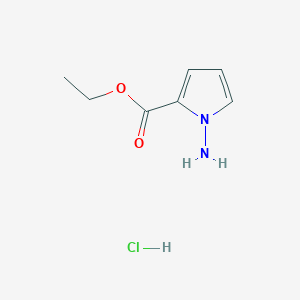
(3-Phenyl-1,2-oxazol-5-yl)methanesulfonamide
Overview
Description
“(3-Phenyl-1,2-oxazol-5-yl)methanesulfonamide” is a chemical compound with the CAS Number 1334146-76-7 . It is a versatile compound used in scientific research. Its unique structure allows for diverse applications, such as drug development and material synthesis.
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, oxazole derivatives can be synthesized using various methods . For instance, 2-methyl-5-phenyloxazole can be synthesized by adding a 57% solution of nitric acid to sulfuric acid cooled to 0°C .Molecular Structure Analysis
The molecular weight of “this compound” is 238.27 . The InChI Code is 1S/C10H10N2O3S/c11-16(13,14)7-9-6-10(12-15-9)8-4-2-1-3-5-8/h1-6H,7H2,(H2,11,13,14) .Scientific Research Applications
Structural Analysis and Molecular Interactions
A comprehensive structural study was conducted on a series of nimesulide derivatives, which include compounds structurally related to (3-Phenyl-1,2-oxazol-5-yl)methanesulfonamide. These studies revealed insights into the effect of substitution on supramolecular assembly. Using X-ray powder diffraction, the crystal structures of these derivatives were determined, highlighting the significance of N(sulphonamide)–H⋯O(sulfonyl) hydrogen bonds in forming cyclic R22(8) rings. This study provided a detailed analysis of intermolecular interactions, demonstrating the impact of these interactions on the structural configuration and stability of these compounds (Dey et al., 2015).
Synthetic Methodologies and Chemical Reactivity
Research into the rearrangement of threonine and serine-based N-(3-phenylprop-2-yn-1-yl) sulfonamides yielded chiral pyrrolidin-3-ones. This study not only proposed a mechanistic explanation for the unexpected reaction outcomes but also delineated the limitations and scope of the rearrangement, offering valuable insights into the synthetic applications of related sulfonamide compounds (Králová et al., 2019).
Molecular Geometry and Optimization
Another study focused on the synthesis and full characterization of N-(2-phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl)methanesulfonamide, a compound closely related to this compound. Through various spectroscopic techniques, the molecular geometry of the compound was elucidated, contributing to a deeper understanding of the structural attributes critical for the compound's reactivity and potential biological activity (Durgadas et al., 2012).
Electrophilic Substitution Reactions
Research into vicarious nucleophilic substitutions of hydrogen in 1,1,1‐Trifluoro‐N‐[oxido(phenyl)(trifluoromethyl)‐λ4‐sulfanylidene]methanesulfonamide showcased a novel application of this compound derivatives. This study provided the first example of a VNS process activated by an electron-withdrawing group other than a nitro group, highlighting the compound's utility in exploring the scope of VNS reactions (Lemek et al., 2008).
Conformational and Self-association Studies
Investigations into the conformations and self-association of related sulfonamide derivatives in solution via IR spectroscopy and quantum chemical methods have provided valuable insights into the proton affinities of basic centers within the molecule. Such studies reveal how these compounds form cyclic dimers and chain associates, furthering our understanding of the molecular interactions and stability of these systems (Sterkhova et al., 2014).
properties
IUPAC Name |
(3-phenyl-1,2-oxazol-5-yl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3S/c11-16(13,14)7-9-6-10(12-15-9)8-4-2-1-3-5-8/h1-6H,7H2,(H2,11,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPHHAYOEPFFFFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=C2)CS(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



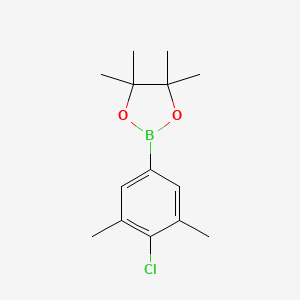
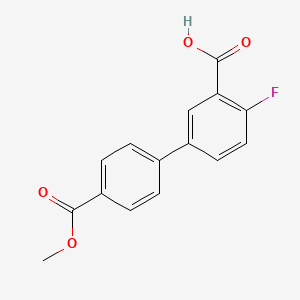
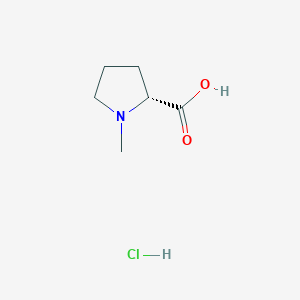
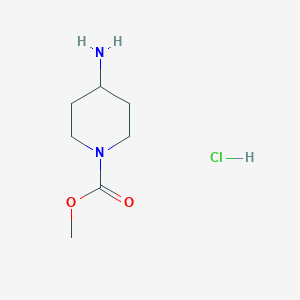
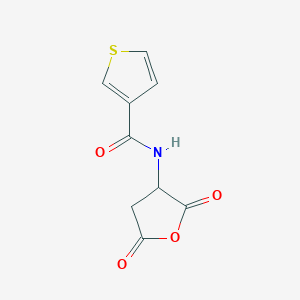

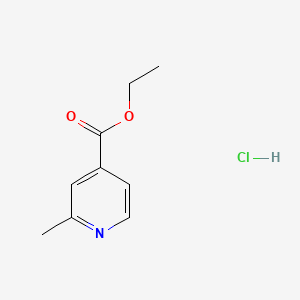

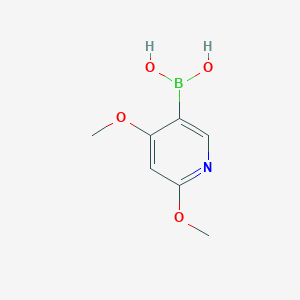
![[1-(2,5-Dichlorophenyl)triazol-4-yl]methanol](/img/structure/B1463907.png)
